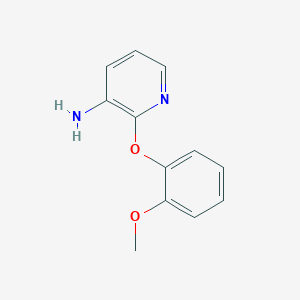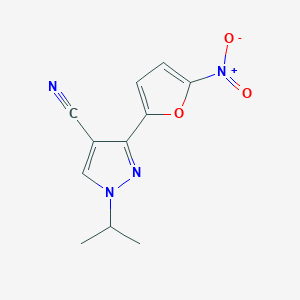
1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile is a synthetic organic compound that features a nitrofuran moiety, a pyrazole ring, and a nitrile group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the nitrofuran moiety: This can be achieved by nitration of a furan derivative.
Construction of the pyrazole ring: This step might involve the reaction of a hydrazine derivative with a suitable diketone or α,β-unsaturated carbonyl compound.
Introduction of the nitrile group: This can be done through a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially leading to the formation of reactive intermediates.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield a variety of functionalized pyrazole compounds.
Scientific Research Applications
1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile may have applications in:
Medicinal Chemistry: Potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Biological Research: Used as a probe to study biological pathways or as a lead compound in drug discovery.
Industrial Chemistry: Potential use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Antimicrobial Activity: The nitrofuran moiety might generate reactive oxygen species that damage bacterial DNA.
Anticancer Activity: The compound might inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-(5-Nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile: Lacks the propan-2-yl group.
3-(5-Nitrofuran-2-yl)-1-(methyl)-1H-pyrazole-4-carbonitrile: Has a methyl group instead of a propan-2-yl group.
Uniqueness
The presence of the propan-2-yl group in 1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile might influence its lipophilicity, metabolic stability, and overall biological activity, making it unique compared to its analogs.
Properties
CAS No. |
61620-62-0 |
|---|---|
Molecular Formula |
C11H10N4O3 |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
3-(5-nitrofuran-2-yl)-1-propan-2-ylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H10N4O3/c1-7(2)14-6-8(5-12)11(13-14)9-3-4-10(18-9)15(16)17/h3-4,6-7H,1-2H3 |
InChI Key |
MMNATQOTPCRNGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C2=CC=C(O2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B8711240.png)
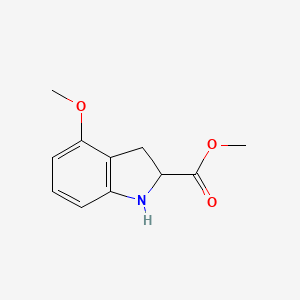
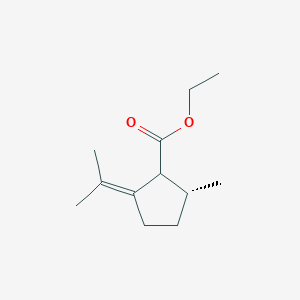
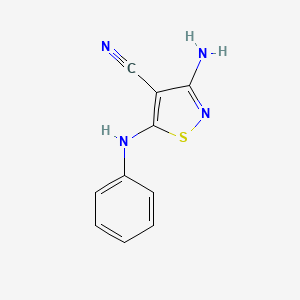
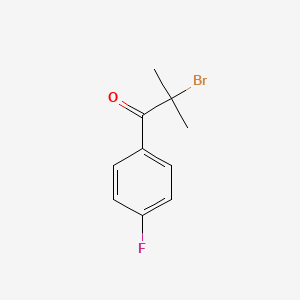
![Ethyl 2-[3-(3-bromophenyl)oxetan-3-yl]acetate](/img/structure/B8711276.png)
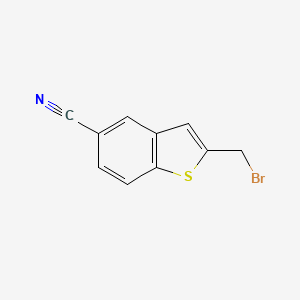
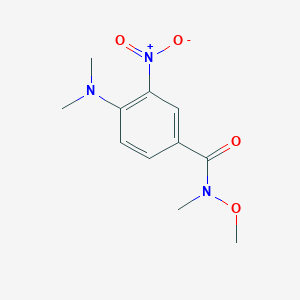
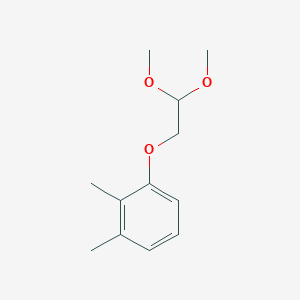
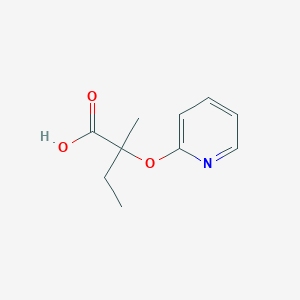
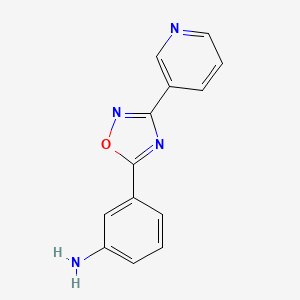
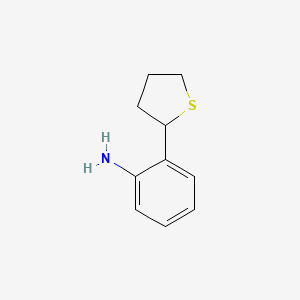
![5-[(4-Amino-3-methoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B8711344.png)
